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molecular formula C12H13FN2O2 B8783300 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-fluoro-1-(3-methoxypropyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-fluoro-1-(3-methoxypropyl)-

Cat. No. B8783300
M. Wt: 236.24 g/mol
InChI Key: UEUVFVMHBJCFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975252B2

Procedure details

A solution of 4-fluoro-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]pyridine (520 mg) and hexamethylenetetramine (700 mg) in trifluoroacetic acid (9.1 ml) was stirred at 80° C. for 4 hours. After evaporation of the solvent in vacuo, the resulted residue was dissolve in ethyl acetate. The solution was poured slowly into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated in vacuo. The resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=60/40 to 20/80) to give 4-fluoro-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-carbaldehyde (260 mg) as a colorless oil.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([CH2:11][CH2:12][CH2:13][O:14][CH3:15])[CH:9]=[CH:10][C:3]=12.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:28](O)=[O:29]>>[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([CH2:11][CH2:12][CH2:13][O:14][CH3:15])[CH:9]=[C:10]([CH:28]=[O:29])[C:3]=12

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
FC1=C2C(=NC=C1)N(C=C2)CCCOC
Name
Quantity
700 mg
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
9.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulted residue was dissolve in ethyl acetate
ADDITION
Type
ADDITION
Details
The solution was poured slowly into a saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=60/40 to 20/80)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(=NC=C1)N(C=C2C=O)CCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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